molecular formula C24H22FNO4 B11488077 2-methoxyethyl 1-(4-fluorobenzyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate

2-methoxyethyl 1-(4-fluorobenzyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate

Cat. No.: B11488077
M. Wt: 407.4 g/mol
InChI Key: FLSUCQFFPRRXSO-UHFFFAOYSA-N
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Description

2-METHOXYETHYL 1-[(4-FLUOROPHENYL)METHYL]-5-HYDROXY-2-METHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 2-METHOXYETHYL 1-[(4-FLUOROPHENYL)METHYL]-5-HYDROXY-2-METHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE, often involves multi-step reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For this specific compound, the synthesis might involve the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to yield the desired indole derivative .

Industrial Production Methods

Industrial production of such compounds typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is often scaled up from laboratory conditions to industrial reactors, ensuring consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-METHOXYETHYL 1-[(4-FLUOROPHENYL)METHYL]-5-HYDROXY-2-METHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-METHOXYETHYL 1-[(4-FLUOROPHENYL)METHYL]-5-HYDROXY-2-METHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-METHOXYETHYL 1-[(4-FLUOROPHENYL)METHYL]-5-HYDROXY-2-METHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives, such as:

Uniqueness

What sets 2-METHOXYETHYL 1-[(4-FLUOROPHENYL)METHYL]-5-HYDROXY-2-METHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity

Properties

Molecular Formula

C24H22FNO4

Molecular Weight

407.4 g/mol

IUPAC Name

2-methoxyethyl 1-[(4-fluorophenyl)methyl]-5-hydroxy-2-methylbenzo[g]indole-3-carboxylate

InChI

InChI=1S/C24H22FNO4/c1-15-22(24(28)30-12-11-29-2)20-13-21(27)18-5-3-4-6-19(18)23(20)26(15)14-16-7-9-17(25)10-8-16/h3-10,13,27H,11-12,14H2,1-2H3

InChI Key

FLSUCQFFPRRXSO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1CC3=CC=C(C=C3)F)C4=CC=CC=C4C(=C2)O)C(=O)OCCOC

Origin of Product

United States

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